2-(benzhydryloxy)tetrahydro-2H-pyran
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Overview
Description
2-(Benzhydryloxy)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a benzhydryloxy group. This compound is part of the broader class of tetrahydropyrans, which are six-membered rings containing five carbon atoms and one oxygen atom. Tetrahydropyrans are known for their presence in various natural products and their utility in organic synthesis .
Preparation Methods
The synthesis of 2-(benzhydryloxy)tetrahydro-2H-pyran typically involves the reaction of benzhydrol with tetrahydropyran under acidic conditions. One common method is the acid-catalyzed reaction of benzhydrol with 3,4-dihydropyran, which forms the desired product through the formation of a tetrahydropyranyl ether . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
2-(Benzhydryloxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The benzhydryloxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzhydryloxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Benzhydryloxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(benzhydryloxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryloxy group can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity. The tetrahydropyran ring provides structural stability and can enhance the compound’s overall bioavailability .
Comparison with Similar Compounds
Similar compounds to 2-(benzhydryloxy)tetrahydro-2H-pyran include other tetrahydropyran derivatives, such as:
2-(Benzyloxy)tetrahydro-2H-pyran: Similar structure but with a benzyloxy group instead of benzhydryloxy.
Tetrahydropyran: The parent compound without any substituents.
2-(2-Bromoethoxy)tetrahydro-2H-pyran: A derivative with a bromoethoxy group. The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.
Properties
CAS No. |
79373-25-4 |
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Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-benzhydryloxyoxane |
InChI |
InChI=1S/C18H20O2/c1-3-9-15(10-4-1)18(16-11-5-2-6-12-16)20-17-13-7-8-14-19-17/h1-6,9-12,17-18H,7-8,13-14H2 |
InChI Key |
YXGWESUPDNZCQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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